molecular formula C₂₁H₁₄D₇O₄P B1153916 Bis(p-cresyl) o-Cresyl Phosphate-d7

Bis(p-cresyl) o-Cresyl Phosphate-d7

Cat. No.: B1153916
M. Wt: 375.41
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(p-cresyl) o-Cresyl Phosphate-d7 is a deuterated organophosphate compound, structurally characterized by two para-methylphenyl (p-cresyl) groups and one ortho-methylphenyl (o-cresyl) group attached to a phosphate backbone, with seven deuterium atoms replacing hydrogen atoms. This isotopic labeling enhances its utility in analytical research, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium improves signal resolution and reduces interference .

The non-deuterated counterpart, Bis(o-cresyl) p-Cresyl Phosphate (CAS: 72016-32-1), is an isomer of Tricresyl Phosphate (TCP), a well-known anti-wear additive in aircraft turbine engine oils . The deuterated version is primarily used as an internal standard for quantifying TCP isomers in environmental and industrial samples, ensuring precision in trace analysis .

Properties

Molecular Formula

C₂₁H₁₄D₇O₄P

Molecular Weight

375.41

Synonyms

o-Tolyl p-Tolyl Phosphate-d7;  Phosphoric Acid 2-Methylphenyl Bis(4-methylphenyl) Ester-d7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

a) Tricresyl Phosphate (TCP)
  • Structure : A mixture of o-, m-, and p-cresyl isomers attached to a phosphate group.
  • Key Difference : Bis(p-cresyl) o-Cresyl Phosphate-d7 has a fixed isomer configuration (two p-cresyl, one o-cresyl), whereas TCP is a variable isomer mixture .
  • Application : TCP is widely used as a flame retardant and plasticizer in polymers, while the deuterated variant serves analytical purposes .
b) Bis(m-cresyl) p-Cresyl Phosphate
  • Structure : Two meta-cresyl groups and one p-cresyl group.
  • Key Difference : Substitution pattern (meta vs. para) affects polarity and metabolic stability. The deuterated form offers isotopic distinction for tracking degradation pathways .
c) p-Cresyl Diphenyl Phosphate
  • Structure : One p-cresyl group and two phenyl groups.
  • Key Difference : Reduced steric hindrance compared to tris-cresyl phosphates, leading to higher solubility in organic solvents. Used as a plasticizer in polyvinyl chloride (PVC) .

Physicochemical Properties

Compound Molecular Weight Purity Stability Key Applications
This compound 375.41 >95% Stable at +4°C Analytical standard
Non-deuterated TCP Isomers 368.36 90–98% Room temperature Industrial lubricants
p-Cresyl Diphenyl Phosphate 340.31 >98% Sensitive to hydrolysis PVC plasticizers

Functional Comparisons

a) Analytical Utility
  • This compound is indispensable in isotope dilution mass spectrometry (IDMS) for quantifying TCP isomers in complex matrices like engine oils . Non-deuterated analogues lack the isotopic signature required for precise calibration .

Research Findings and Data

Metabolic and Environmental Studies

  • Deuterated organophosphates like this compound enable tracking of TCP metabolites in biological systems, revealing slower degradation rates compared to non-deuterated forms due to kinetic isotope effects .
  • Adsorption studies using metal-organic frameworks (MOFs) show that p-cresyl sulfate (a structurally distinct uremic toxin) has lower binding affinity compared to TCP derivatives, highlighting differences in polarity and molecular size .

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